molecular formula C14H11ClO2 B6328555 2-(2-Chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1220967-92-9

2-(2-Chloro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6328555
CAS RN: 1220967-92-9
M. Wt: 246.69 g/mol
InChI Key: XGIJJTNHYROPJE-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)benzoic acid, also known as 2-Chloro-4-methylbenzoic acid (C4MBA), is a widely used organic compound in the pharmaceutical, biotechnology, and chemical industries. C4MBA has a wide range of applications, from the synthesis of drugs to the production of polymers and surfactants. It is a versatile compound that can be used in a variety of laboratory experiments and applications.

Scientific Research Applications

C4MBA has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. It has also been used in the synthesis of polymers and surfactants, and in the production of dyes and pigments. In addition, C4MBA has been used in the synthesis of catalysts, in the production of organic compounds, and in the synthesis of other organic compounds.

Mechanism of Action

C4MBA is a strong acid, and its mechanism of action is based on its ability to donate protons. This makes it an effective catalyst in various chemical reactions. It is also a strong Lewis acid, and it can form complexes with various molecules, such as alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
C4MBA has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and it has been used in the synthesis of drugs to treat diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, C4MBA has been found to be a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

C4MBA is a versatile compound that is suitable for use in a variety of laboratory experiments. It is a strong acid, and it is a strong Lewis acid, which makes it useful for a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also a strong acid, and it can be corrosive if not handled properly.

Future Directions

There are a number of potential future directions for C4MBA. It could be used in the synthesis of new drugs, such as anti-cancer drugs, anti-inflammatory drugs, and drugs to treat neurological diseases. It could also be used in the synthesis of polymers and surfactants, and in the production of dyes and pigments. In addition, C4MBA could be used in the synthesis of catalysts and in the production of organic compounds. Finally, C4MBA could be used in the synthesis of other organic compounds, such as polyesters and polyamides.

properties

IUPAC Name

2-(2-chloro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-7-11(13(15)8-9)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIJJTNHYROPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607037
Record name 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-methylphenyl)benzoic acid

CAS RN

1220967-92-9
Record name 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of ethanol (728 ml) and 2′-chloro-4′-methyl-biphenyl-2-carboxylic acid ethyl ester (337 g) was added 4N aqueous sodium hydroxide solution (728 ml), and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was cooled to room temperature, activated carbon (17 g) was added and the mixture was stirred overnight. The activated carbon was filtered off, and washed with 50 v/v % ethanol-water (200 ml). The filtrate was acidified by dropwise addition of acetic acid (500 ml) at room temperature. To this mixture, water (414 ml) was added dropwise at room temperature, and the mixture was stirred for 2 hr. This suspension was filtered, and the obtained solid was washed with 40 v/v % ethanol-water (250 ml), and dried under reduced pressure at 80° C. to give the title compound (203 g, 2 steps 85%).
Quantity
728 mL
Type
reactant
Reaction Step One
Name
2′-chloro-4′-methyl-biphenyl-2-carboxylic acid ethyl ester
Quantity
337 g
Type
reactant
Reaction Step Two
Quantity
728 mL
Type
solvent
Reaction Step Two
Yield
85%

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